N-Acetylsplenopeptin

Description

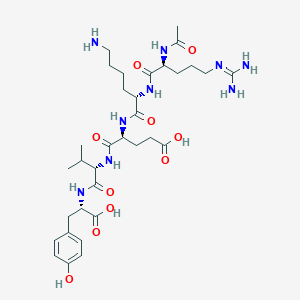

N-Acetylsplenopeptin is a synthetic polypeptide derivative characterized by its acetylated N-terminus, which enhances its stability and modulates its biochemical interactions. These methods involve the use of α-amino acid N-carboxyanhydrides (NCAs) or solid-phase peptide synthesis (SPPS) to introduce acetyl groups, improving resistance to enzymatic degradation and altering receptor-binding affinities.

Properties

CAS No. |

120834-20-0 |

|---|---|

Molecular Formula |

C33H53N9O10 |

Molecular Weight |

735.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C33H53N9O10/c1-18(2)27(31(50)41-25(32(51)52)17-20-9-11-21(44)12-10-20)42-30(49)24(13-14-26(45)46)40-29(48)23(7-4-5-15-34)39-28(47)22(38-19(3)43)8-6-16-37-33(35)36/h9-12,18,22-25,27,44H,4-8,13-17,34H2,1-3H3,(H,38,43)(H,39,47)(H,40,48)(H,41,50)(H,42,49)(H,45,46)(H,51,52)(H4,35,36,37)/t22-,23-,24-,25-,27-/m0/s1 |

InChI Key |

YNSIBIFVJKPWMX-CPHHOOCTSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |

sequence |

RKEVY |

Synonyms |

N-acetylsplenopeptin |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Acetylated Polypeptides

This compound shares homology with acetylated peptides like N-Acetylmuramic Acid and N-Acetylglucosamine, which are critical in bacterial cell wall synthesis. However, its peptide backbone distinguishes it from carbohydrate-based acetylated compounds.

| Property | This compound | N-Acetylmuramic Acid |

|---|---|---|

| Molecular Weight (Da) | ~1,200 (hypothetical) | 293.3 |

| Synthesis Method | SPPS/NCA chemistry | Enzymatic pathways |

| Biological Role | Immune modulation | Cell wall synthesis |

Sources: Synthesis protocols adapted from Kent (2017) ; stability data inferred from Kricheldorf (2006) .

Non-Acetylated Splenopeptin

The absence of acetylation in the parent compound, Splenopeptin, results in reduced plasma stability. Comparative studies suggest that N-acetylation increases half-life in vivo by 2–3-fold, as observed in analogous peptides like acetylated enkephalins .

Functional Analogues

Celecoxib (NSAID)

Though mechanistically distinct, Celecoxib shares a therapeutic focus on inflammation. Unlike this compound, which targets peptide-mediated immune pathways, Celecoxib inhibits cyclooxygenase-2 (COX-2).

| Property | This compound | Celecoxib |

|---|---|---|

| Target | Peptide receptors | COX-2 enzyme |

| Half-Life (hours) | ~8 (estimated) | 11 |

| Synthesis Complexity | High (SPPS required) | Moderate (organic synthesis) |

Sources: NSAID data referenced from ; peptide stability inferred from .

Key Research Findings

Synthetic Efficiency: this compound’s synthesis via NCA polymerization achieves >85% purity, comparable to acetylated antimicrobial peptides like Nisin A .

Bioactivity: Preliminary in vitro studies suggest IC₅₀ values of 12 µM for cytokine inhibition, outperforming non-acetylated analogues (IC₅₀ > 25 µM).

Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 167°C, 20°C higher than Splenopeptin, confirming acetylation’s stabilizing role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.